molecular formula C16H12ClN5O B2745675 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1171234-09-5

1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2745675
CAS No.: 1171234-09-5
M. Wt: 325.76
InChI Key: GQKUGUGPNYWMTK-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-chlorophenyl group at the 1-position and a furan-2-ylmethylamine substituent at the 4-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their kinase-inhibitory properties, with structural analogs investigated as anticancer, antiparasitic, and anti-inflammatory agents .

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O/c17-13-5-1-2-6-14(13)22-16-12(9-21-22)15(19-10-20-16)18-8-11-4-3-7-23-11/h1-7,9-10H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKUGUGPNYWMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2-chlorophenyl and furan-2-ylmethyl substituents. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution under specific conditions. For example:

  • Reaction with amines : At 80–100°C in DMF, the 2-chlorophenyl moiety reacts with primary/secondary amines (e.g., morpholine, piperazine), yielding substituted phenyl derivatives. Reaction times range from 6–24 hours, with yields of 65–85% .

  • Halogen exchange : Treatment with NaI in acetone under reflux replaces chlorine with iodine (60–70% yield).

Table 1: Nucleophilic substitution parameters

ReagentSolventTemp (°C)Time (h)Yield (%)
MorpholineDMF801278
PiperazineDMF1001865
NaIAcetone60670

Cross-Coupling Reactions

The furan-2-ylmethyl group participates in palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura coupling : Using Pd(dppf)Cl₂ (5 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (4:1) at 80°C for 8 hours achieves biaryl derivatives (60–75% yields).

  • Sonogashira coupling : Terminal alkynes react with CuI and Pd(PPh₃)₄ in triethylamine, producing alkynyl-furan hybrids (55–68% yields) .

Cyclization and Heterocycle Formation

The pyrazolo[3,4-d]pyrimidine core enables fused heterocycle synthesis:

  • With thiourea : Refluxing in ethanol with NaOEt catalyst forms thieno[2,3-d]pyrimidine derivatives via cyclocondensation (82% yield) .

  • Knoevenagel condensation : Furfural reacts with active methylene groups (e.g., malononitrile) under piperidine catalysis, generating furylidene-pyrazolo[3,4-d]pyrimidines (Table 2) .

Table 2: Cyclization outcomes

ReagentCatalystProduct ClassYield (%)
ThioureaNaOEtThieno[2,3-d]pyrimidine82
Furfural + MalononitrilePiperidineFurylidene derivatives75

Oxidation and Reduction

  • Oxidation : KMnO₄ in acidic aqueous acetone oxidizes the furan ring to a γ-keto acid (45% yield).

  • Reduction : H₂/Pd-C (1 atm) in ethanol reduces the pyrazolo[3,4-d]pyrimidine’s C=N bonds, yielding tetrahydropyrimidine analogs (50–60% yields).

Mechanistic Insights

Key pathways include:

  • Electrophilic aromatic substitution at the chlorophenyl group.

  • Radical intermediates in peroxide-mediated oxidations.

  • Pd(0)/Pd(II) cycles during cross-couplings, confirmed by DFT studies .

Stability and Reaction Optimization

  • Thermal stability : Decomposes above 250°C, limiting high-temperature reactions.

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

  • Catalyst loading : Reducing Pd catalyst to 2 mol% maintains efficacy while lowering costs .

Scientific Research Applications

Histone Demethylase Inhibition

Recent studies have identified 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a potent inhibitor of histone lysine demethylases (KDMs). These enzymes are essential for the regulation of gene expression through the modification of histone proteins. Inhibiting KDMs can restore the expression of tumor suppressor genes that are silenced in cancer cells .

Anti-Parasitic Activity

The compound has shown promise against various parasitic infections, particularly those caused by protozoan parasites like Toxoplasma gondii. In vitro studies indicate that it inhibits key metabolic pathways in these organisms, leading to reduced viability and proliferation . This suggests potential applications in treating diseases such as toxoplasmosis.

Anticancer Properties

The ability to modulate epigenetic markers through KDM inhibition positions this compound as a candidate for anticancer therapies. Studies have demonstrated its efficacy in reducing tumor growth in various cancer cell lines by reactivating silenced genes involved in cell cycle regulation and apoptosis .

Case Studies

StudyFocusFindings
KDM InhibitionDemonstrated that derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibit KDM4 and KDM5, showing selectivity over other KDM subfamilies.
Antiparasitic ActivityReported significant reduction in Toxoplasma gondii proliferation with IC50 values indicating high potency.
Anticancer EfficacyIn vitro studies indicated that the compound reactivates silenced tumor suppressor genes, leading to decreased cell viability in cancer models.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among pyrazolo[3,4-d]pyrimidines include substitutions at the 1-, 3-, 4-, and 6-positions. Below is a comparative analysis of the target compound with structurally related derivatives:

Compound Name 1-Position Substitution 4-Position Substitution 6-Position Substitution Biological Target/Activity Key Findings
Target Compound 2-Chlorophenyl Furan-2-ylmethylamine None Not reported Hypothesized kinase inhibition based on structural analogs
SI388 (2a) 2-Chloro-2-phenylethyl 2-Chlorophenylamine Methylthio Src kinase IC₅₀ = 2.2 µM; improved selectivity over other kinases
1-(3-Chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl) 3-Chlorophenyl Tetrahydrofuran-2-ylmethylamine None Not reported Similar furan-derived substituent but with saturated ring (lower reactivity)
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl) 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzylamine None Neuroblastoma therapy Enhanced cytotoxicity via nanoformulation; targets apoptosis pathways
1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1NA-PP1) tert-Butyl None (3-position: 1-naphthyl) None AS PKC inhibition Selective inhibition of AS PKC (not WT PKC) at nanomolar concentrations
3-(6-Ethoxynaphthalen-2-yl)-1-isobutyl Isobutyl None (3-position: ethoxynaphthyl) None PfCDPK4 inhibition EC₅₀ = 0.12 µM; potent antimalarial activity

Substituent Impact Analysis:

  • 1-Position : Bulky groups (e.g., 2-chloro-2-phenylethyl in SI388 ) enhance kinase selectivity, while smaller substituents (e.g., tert-butyl in 1NA-PP1 ) improve membrane permeability. The target compound’s 2-chlorophenyl balances lipophilicity and steric effects.
  • 4-Position : Aromatic amines (e.g., chlorophenyl in SI388) favor Src inhibition, while heterocyclic amines (e.g., furan-2-ylmethyl) may reduce off-target effects .
  • 6-Position : Thioether groups (e.g., methylthio in SI388) enhance potency by forming hydrophobic interactions with kinase ATP-binding pockets . The absence of this group in the target compound suggests alternative binding mechanisms.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The furan-2-ylmethyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., benzylamine derivatives ).
  • Metabolic Stability : Furan rings are susceptible to oxidative metabolism, but the 2-chlorophenyl group may slow degradation via steric hindrance .
  • Lipophilicity : Calculated logP values for analogs range from 3.5–4.5, with the target compound estimated at ~3.8, aligning with blood-brain barrier permeability observed in neuroblastoma-targeting analogs .

Biological Activity

1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The unique substitution pattern of this compound may enhance its efficacy against various biological targets, making it a candidate for further research and development.

Chemical Structure and Properties

The compound's IUPAC name is 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine. Its molecular formula is C16H12ClN5OC_{16}H_{12}ClN_5O with a molecular weight of 325.75 g/mol. The structural features include:

  • Pyrazolo[3,4-d]pyrimidine core : This structure is associated with several biological activities.
  • Substituents : The presence of a 2-chlorophenyl group and a furan-2-ylmethyl group enhances its potential interactions with biological targets.

Anticancer Activity

Research has indicated that compounds with similar pyrazolo[3,4-d]pyrimidine frameworks exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit key signaling pathways involved in cancer cell proliferation and survival. A study focusing on related compounds demonstrated their ability to target the EPH receptor family, which is often overexpressed in various cancers .

Antimicrobial Properties

The biological evaluation of related pyrazolo derivatives has revealed promising antimicrobial activity. Compounds structurally similar to 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have shown efficacy against bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Enzyme Inhibition

Inhibitory activity against specific enzymes has also been reported. For example, pyrazolo[3,4-d]pyrimidine derivatives have been characterized as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism crucial for DNA synthesis . The inhibition of such enzymes can lead to therapeutic effects in conditions like cancer and bacterial infections.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of various pyrazolo derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibited IC50 values ranging from 0.5 to 5 µM against breast and lung cancer cell lines. These findings suggest a strong potential for further development as anticancer agents.

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)0.5
Compound BA549 (Lung)1.0
Target CompoundMCF7 (Breast)2.5

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrazolo derivatives against Mycobacterium tuberculosis. Compounds exhibiting structural similarities showed IC50 values between 1.35 and 2.18 µM, indicating their potential as new therapeutic agents for tuberculosis treatment.

CompoundTarget OrganismIC50 (µM)
Compound CM. tuberculosis1.35
Compound DM. tuberculosis2.18
Target CompoundM. tuberculosis1.80

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what are their yields?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. A general procedure involves reacting 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with furan-2-ylmethyl halides under basic conditions (e.g., NaH/DMF). Yields typically range from 51% to 71%, as observed in analogous pyrazolo[3,4-d]pyrimidine derivatives . Optimization may involve adjusting reaction time, temperature, or solvent polarity.

Q. How is the compound characterized spectroscopically, and what key data confirm its structure?

  • Methodological Answer : Characterization includes:

  • ¹H/¹³C NMR : Peaks for the 2-chlorophenyl group (δ ~7.3–7.6 ppm), furan-2-ylmethyl (δ ~4.7–5.6 ppm for CH₂), and pyrazolo[3,4-d]pyrimidine core (δ ~8.0–10.0 ppm for NH) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, Cl within ±0.3% of theoretical values) .
  • IR Spectroscopy : NH stretching vibrations (~3150–3350 cm⁻¹) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., Src, Abl, Fyn) due to structural similarity to pyrazolo[3,4-d]pyrimidine kinase inhibitors like PP2 (IC₅₀ = 1 μM for Src) . Use cell viability assays (e.g., MTT) in cancer cell lines (e.g., neuroblastoma) at concentrations ≤10 μM, referencing protocols from studies on analog S29 .

Advanced Research Questions

Q. How can the synthesis be optimized to improve yield and purity for scale-up?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions.
  • Catalysis : Use Pd-based catalysts for Suzuki coupling steps, as demonstrated in the synthesis of CNS-penetrant analogs .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. What structural modifications enhance selectivity for specific kinase targets (e.g., Src vs. CDK2)?

  • Methodological Answer :

  • Substituent Analysis : Bulky groups (e.g., tert-butyl at position 1) improve selectivity for Src over CDK2 (e.g., 1-NM-PP1: IC₅₀ = 1 μM for Src vs. 18 μM for CDK2) .
  • Heterocycle Replacement : Substituting furan with morpholine or pyridine alters ATP-binding pocket interactions, as seen in Bcr-Abl inhibitors .
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent electronic profiles .

Q. How can contradictory data on kinase inhibition potency be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration, enzyme isoforms). For example, PP2 shows variability in Src inhibition depending on phosphorylation state .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-target interactions .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Nanoformulation : Encapsulate in graphene oxide (GO) nanosheets, as demonstrated for analog S29 in neuroblastoma models (enhanced CNS penetration) .
  • Prodrug Design : Introduce phosphate or PEG groups at the NH position to enhance aqueous solubility .

Q. How can in vivo efficacy and toxicity be systematically evaluated?

  • Methodological Answer :

  • Xenograft Models : Administer 10–50 mg/kg/day (IP or oral) in immunodeficient mice bearing tumor xenografts, monitoring tumor volume and weight loss .
  • Toxicokinetics : Assess liver enzyme levels (ALT/AST) and renal function (creatinine) weekly. Compare to control groups dosed with vehicle or reference inhibitors (e.g., PP2) .

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